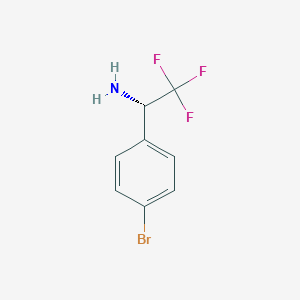

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Description

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCCCNTJRQNCF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478989 | |

| Record name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778565-93-8 | |

| Record name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral fluorinated amine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motifs, a bromophenyl group and a trifluoroethyl amine, make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of its hydrochloride salt, which is the common commercial form.

Chemical and Physical Properties

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₈H₇BrF₃N | C₈H₈BrClF₃N[1][2] |

| Molecular Weight | 254.05 g/mol | 290.51 g/mol [1][2] |

| CAS Number | 843608-46-8 (Racemic) | 336105-43-2[1][2] |

| Physical Form | Not specified | White to yellow powder or crystals[3] |

| Purity | Not specified | ≥98%[3] |

| Storage | Not specified | Room temperature, under inert atmosphere[3] |

| IUPAC Name | (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine hydrochloride[3] |

| InChI | InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | 1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1[3] |

| InChIKey | ZUFCCCNTJRQNCF-VKHMYHEASA-N | XESDERGPILUSRV-FJXQXJEOSA-N[3] |

| SMILES | N--INVALID-LINK--C(F)(F)F | N--INVALID-LINK--C(F)(F)F.Cl[2] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound hydrochloride are not widely available in peer-reviewed literature or public databases. However, based on the structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring, a quartet for the methine proton (CH) coupled to the trifluoromethyl group, and a broad signal for the amine protons.

-

¹³C NMR: Resonances for the carbons of the bromophenyl ring, a quartet for the trifluoromethyl carbon, and a signal for the chiral methine carbon.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trifluoromethyl group and cleavage of the carbon-nitrogen bond.

-

FT-IR: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Br stretching.

Experimental Protocols

An efficient three-step synthesis for the enantiomerically pure hydrochloride salt has been reported. The process involves the diastereoselective trifluoromethylation of a chiral sulfinimine.

Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 4-bromobenzaldehyde and (S)-(-)-tert-butanesulfinamide in a suitable solvent (e.g., THF), add a dehydrating agent such as titanium(IV) ethoxide.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by flash chromatography to yield the chiral sulfinimine.

Step 2: Diastereoselective Trifluoromethylation

-

Dissolve the chiral sulfinimine in an appropriate solvent (e.g., DMF) and cool the solution.

-

Add the Rupert-Prakash reagent (TMSCF₃) and an initiator such as potassium phosphate (K₃PO₄).

-

Allow the reaction to proceed at low temperature, monitoring for the formation of the desired diastereomer.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Filter and wash the solid to obtain the diastereomerically enriched sulfinamide.

Step 3: Deprotection to this compound Hydrochloride

-

Suspend the purified sulfinamide in a suitable solvent such as methanol.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane).

-

Stir the mixture at room temperature to effect the cleavage of the sulfinyl group.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

-

Filter and dry the solid to obtain the final product with high enantiomeric purity.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound HCl

Caption: Synthetic pathway for this compound HCl.

Role in Targeted Protein Degradation (PROTAC)

This compound is classified as a "Protein Degrader Building Block"[1], indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. This compound can be incorporated into the structure of a PROTAC, serving as a key component of the ligand that binds to the POI.

The general mechanism of action for a PROTAC is depicted below.

Caption: General mechanism of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 778565-93-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral trifluoromethylated amine that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a bromophenyl ring with a stereodefined trifluoroethylamine moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and insights into its applications, particularly in the realm of targeted protein degradation and as an intermediate for central nervous system (CNS) drug candidates.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound. It is commonly available and utilized in its hydrochloride salt form for improved stability and handling.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 778565-93-8 | N/A |

| Molecular Formula | C₈H₇BrF₃N | [1] |

| Molecular Weight | 254.05 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |

Table 2: Properties of the Hydrochloride Salt

| Property | Value | Source |

| CAS Number | 336105-43-2 | [4] |

| Molecular Formula | C₈H₈BrClF₃N | [1] |

| Molecular Weight | 290.51 g/mol | [1] |

| Appearance | White to yellow powder or crystals | [2] |

| Purity | ≥98% | [1][2] |

| Storage | Room temperature, inert atmosphere | [2] |

Synthesis and Experimental Protocols

Experimental Protocol: Asymmetric Synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride (Adaptable for (S)-enantiomer)

This protocol is based on a reported synthesis and can be modified to produce the (S)-enantiomer by using the opposite enantiomer of the chiral auxiliary.

Step 1: Synthesis of the Chiral Sulfinimine

-

Reactants: 4-bromobenzaldehyde and (R)-tert-butanesulfinamide.

-

Procedure: A solution of 4-bromobenzaldehyde and (R)-tert-butanesulfinamide in a suitable solvent (e.g., THF) is treated with a dehydrating agent (e.g., titanium(IV) ethoxide) at room temperature. The reaction is stirred until completion, typically monitored by TLC or LC/MS.

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfinimine, which can be purified by chromatography.

Step 2: Diastereoselective Trifluoromethylation

-

Reactants: The chiral sulfinimine and a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) with a suitable initiator (e.g., K₃PO₄).

-

Procedure: The sulfinimine is dissolved in an appropriate solvent (e.g., DMF) and cooled. The trifluoromethylating agent and initiator are added, and the reaction is stirred at low temperature. The progress is monitored by TLC or LC/MS.

-

Work-up and Purification: Upon completion, water is added to the reaction mixture to precipitate the desired diastereomer of the sulfinamide. The solid is collected by filtration, washed, and dried. This precipitation step significantly enhances the diastereomeric purity.

Step 3: Deprotection to Yield the Final Amine Hydrochloride

-

Reactant: The purified sulfinamide.

-

Procedure: The sulfinamide is dissolved in a suitable solvent (e.g., methanol), and a strong acid (e.g., HCl in dioxane) is added. The mixture is stirred at room temperature to cleave the chiral auxiliary.

-

Work-up: The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to afford the desired chiral amine hydrochloride as a solid, which is then collected by filtration and dried.

Workflow for the Synthesis of this compound

Caption: Asymmetric synthesis of the target amine hydrochloride.

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of similar structures.

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.0-7.8 ppm. - Methine proton (CH-NH₂) as a quartet coupled to the CF₃ group and the NH₂ protons. - Amine protons (NH₂) as a broad singlet. |

| ¹³C NMR | - Aromatic carbons with signals in the range of 120-140 ppm. - Carbon bearing the bromine atom at a distinct chemical shift. - Methine carbon (CH-NH₂) coupled to fluorine atoms. - Trifluoromethyl carbon as a quartet with a large C-F coupling constant. |

| ¹⁹F NMR | - A single signal (doublet due to coupling with the methine proton) for the CF₃ group. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.[5][6] - Fragmentation patterns involving the loss of CF₃, NH₂, and cleavage of the benzylic bond. |

| Infrared (IR) | - N-H stretching of the primary amine as two bands in the 3300-3400 cm⁻¹ region.[7][8] - N-H bending vibration around 1600 cm⁻¹.[7][9] - Strong C-F stretching bands. - C-N stretching for the aromatic amine in the 1250-1335 cm⁻¹ range.[7][8] - Aromatic C-H and C=C stretching vibrations. |

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules. Its primary applications are in the development of agents for the central nervous system and in the burgeoning field of targeted protein degradation.[1][7]

Building Block for CNS Agents

The lipophilicity and metabolic stability imparted by the trifluoromethyl group, combined with the synthetic handle of the bromine atom for further chemical modifications, make this compound an attractive scaffold for CNS drug discovery.[10] Trifluoromethylated compounds often exhibit enhanced blood-brain barrier permeability.

Component of Protein Degraders (PROTACs)

A significant application of this molecule is as a building block for Protein Degraders, specifically Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[11][12]

Mechanism of Action for PROTACs

A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can be incorporated into either the target-binding ligand or the E3 ligase ligand, or it can be part of the linker itself, depending on the specific design of the PROTAC. The bromine atom is particularly useful for coupling reactions to build the larger PROTAC molecule.

Ubiquitin-Proteasome Pathway Hijacked by PROTACs

Caption: PROTAC-induced targeted protein degradation pathway.

Safety and Handling

The hydrochloride salt of this compound is classified as a warning-level hazard.[2]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its utility in constructing complex molecules for CNS applications and, notably, as a key component in the design of targeted protein degraders, underscores its importance for researchers and scientists in the pharmaceutical industry. The synthetic route, while requiring careful control of stereochemistry, is scalable and provides access to this high-value intermediate. Further exploration of its applications is likely to yield novel therapeutic candidates for a range of diseases.

References

- 1. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | C9H5BrF6O3S | CID 71301953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wikieducator.org [wikieducator.org]

- 10. Clinically Approved Drugs against CNS Diseases as Potential Therapeutic Agents To Target Brain-Eating Amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Focus on Protein Degrader—Target Summary from 2001 to 2019 – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 12. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a trifluoromethyl group and a bromo-functionalized phenyl ring, impart desirable physicochemical and pharmacological properties to parent molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed experimental protocol for its enantioselective synthesis, and a discussion of its applications, particularly as a key intermediate in the development of novel therapeutics, including central nervous system (CNS) agents and proteolysis-targeting chimeras (PROTACs).

Core Molecular and Physicochemical Properties

This compound is a versatile synthetic intermediate. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromo substituent serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. The compound is typically available as a hydrochloride salt to improve its stability and handling characteristics.

| Property | Value | Form |

| Molecular Weight | 254.05 g/mol | Free Base |

| 290.51 g/mol [1][2] | Hydrochloride Salt | |

| Molecular Formula | C₈H₇BrF₃N | Free Base |

| C₈H₈BrClF₃N[1] | Hydrochloride Salt | |

| Appearance | White to yellow powder or crystals | Hydrochloride Salt |

| Storage Conditions | Room temperature, in a dry and dark place under an inert atmosphere. | General |

Enantioselective Synthesis: A Detailed Experimental Protocol

An efficient, three-step enantioselective synthesis for the hydrochloride salt of this compound has been developed, starting from readily available materials.[3] This method relies on the diastereoselective trifluoromethylation of a chiral sulfinimine.

Experimental Workflow

Caption: Enantioselective synthesis workflow.

Step-by-Step Methodology

Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 4-bromobenzaldehyde and (S)-(-)-2-methyl-2-propanesulfinamide in a suitable solvent (e.g., toluene), add a dehydrating agent such as titanium(IV) ethoxide.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous work-up. The crude product can be purified by column chromatography on silica gel.

Step 2: Diastereoselective Trifluoromethylation

-

Dissolve the chiral sulfinimine intermediate in an appropriate aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

-

Add the Rupert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) to the solution.

-

Initiate the reaction by adding a catalytic amount of a suitable initiator, for instance, potassium phosphate (K₃PO₄).

-

Stir the reaction at room temperature. The diastereomeric purity of the resulting sulfinamide can be enhanced by direct precipitation of the desired diastereomer upon the addition of water to the reaction mixture.

Step 3: Hydrolysis of the Chiral Auxiliary

-

Suspend the purified sulfinamide from the previous step in a solvent such as methanol.

-

Add a solution of hydrochloric acid (e.g., 4 M in dioxane) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, the product, this compound hydrochloride, can be isolated by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motifs are often found in compounds targeting the central nervous system. Furthermore, it is increasingly utilized in the construction of PROTACs, a novel therapeutic modality designed to induce the degradation of specific target proteins.

Intermediate for Central Nervous System (CNS) Agents

The trifluoromethyl- and bromophenyl-moieties are prevalent in CNS drug candidates due to their ability to modulate properties such as blood-brain barrier permeability and metabolic stability. While specific marketed drugs containing this exact fragment are not readily identifiable, the broader class of trifluoroethylamines is used in the preparation of compounds for treating a range of neurological and psychiatric disorders.[4]

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5][6] This technology is a promising strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.[7] this compound is listed as a protein degrader building block, indicating its utility in the synthesis of these complex molecules.[1] The amine functionality provides a point of attachment for a linker, while the bromophenyl group can be elaborated to generate a ligand for the target protein of interest.

Logical Relationship in PROTAC Function

Caption: PROTAC mechanism of action.

Conclusion

This compound is a high-value chiral building block with significant potential in modern drug discovery. Its efficient enantioselective synthesis makes it an accessible intermediate for creating complex molecules with improved pharmacological profiles. Its established role as a component in the development of CNS-active compounds and its emerging application in the rapidly advancing field of targeted protein degradation with PROTACs underscore its importance for researchers and scientists in the pharmaceutical industry. The strategic incorporation of this moiety can contribute to the development of next-generation therapeutics with enhanced efficacy and selectivity.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound hydrochloride|CAS 336105-43-2|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]

An In-depth Technical Guide to the Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

This technical guide provides a comprehensive overview of a robust and scalable three-step synthesis for (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride. The methodology, adapted from a highly efficient protocol, is particularly valuable for researchers, scientists, and professionals in drug development due to its use of readily available starting materials and its high diastereoselectivity.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of derivative compounds. The described synthesis provides an efficient route to the enantiomerically pure amine.

The key strategy involves the condensation of 4-bromobenzaldehyde with enantiomerically pure (S)-(-)-tert-butanesulfinamide, followed by a diastereoselective nucleophilic trifluoromethylation of the resulting sulfinimine. The final step involves the removal of the chiral auxiliary under acidic conditions to yield the desired product as a hydrochloride salt. This approach achieves a high overall yield and excellent enantiomeric purity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the three-step synthesis of this compound hydrochloride.

Table 1: Reagents and Stoichiometry

| Step | Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1 | 4-Bromobenzaldehyde | 185.02 | 1.85 g | 10.0 | 1.0 |

| (S)-(-)-tert-Butanesulfinamide | 121.21 | 1.21 g | 10.0 | 1.0 | |

| Titanium (IV) Ethoxide | 228.11 | 4.56 g | 20.0 | 2.0 | |

| 2 | Sulfinimine Intermediate | 288.17 | 2.88 g | 10.0 | 1.0 |

| TMSCF3 (Rupert-Prakash Reagent) | 142.22 | 2.13 g | 15.0 | 1.5 | |

| K3PO4 | 212.27 | 0.21 g | 1.0 | 0.1 | |

| 3 | Sulfinamide Intermediate | 358.20 | 3.58 g | 10.0 | 1.0 |

| HCl in 1,4-Dioxane (4M) | - | 10 mL | 40.0 | 4.0 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Purity |

| 1 | Sulfinimine Formation | THF | Room Temp | 12 | 95 | >98% (by NMR) |

| 2 | Trifluoromethylation | THF | Room Temp | 16 | 75 | >99:1 dr |

| 3 | Deprotection | Methanol | Room Temp | 1 | 99 | >99% (by LC/MS) |

| Overall | Total Synthesis | - | - | - | 71 | e.r. = 99:1 |

Experimental Protocols

Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 4-bromobenzaldehyde (1.85 g, 10.0 mmol) in tetrahydrofuran (THF, 50 mL) is added (S)-(-)-tert-butanesulfinamide (1.21 g, 10.0 mmol).

-

Titanium (IV) ethoxide (4.56 g, 20.0 mmol) is added to the stirred solution.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of brine (10 mL) and the resulting suspension is filtered through a pad of celite.

-

The filter cake is washed with ethyl acetate (3 x 20 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude sulfinimine.

-

The crude product is purified by flash chromatography on silica gel to yield the pure (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Synthesis of (S)-N-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide

-

To a solution of the sulfinimine from Step 1 (2.88 g, 10.0 mmol) in anhydrous THF (50 mL) at room temperature is added TMSCF3 (2.13 g, 15.0 mmol).

-

Potassium phosphate (K3PO4, 0.21 g, 1.0 mmol) is then added as an initiator.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

Upon completion, water is added to the reaction mixture, leading to the precipitation of the desired diastereomer.

-

The solid is collected by filtration, washed with a cold mixture of THF/water (1:1), and dried under vacuum to yield the diastereomerically pure sulfinamide.

Step 3: Synthesis of this compound Hydrochloride

-

The sulfinamide from Step 2 (3.58 g, 10.0 mmol) is dissolved in methanol (20 mL).

-

A 4M solution of HCl in 1,4-dioxane (10 mL, 40.0 mmol) is added to the solution.

-

The mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum to yield this compound hydrochloride as a white solid.

Visualizations

Synthetic Pathway

References

Chiral Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, a critical building block in the development of pharmaceutical agents. The unique properties conferred by the trifluoromethyl group and the specific stereochemistry of the amine demand precise and efficient synthetic strategies.[1][2] This document details three prominent and effective approaches: diastereoselective synthesis using a chiral auxiliary, catalytic asymmetric hydrogenation, and biocatalytic asymmetric transamination.

Introduction

The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] Chiral amines, in particular, are ubiquitous structural motifs in a vast array of bioactive molecules.[6][7] Consequently, the development of robust and stereoselective methods for the synthesis of specific enantiomers, such as this compound, is of paramount importance in medicinal chemistry and process development.[1] This guide offers detailed experimental protocols, comparative data, and visual workflows for the key synthetic routes to this valuable compound.

Synthetic Strategies

Three principal strategies for the enantioselective synthesis of this compound are presented below. Each method offers distinct advantages regarding scalability, stereocontrol, and operational simplicity.

Diastereoselective Synthesis via Chiral Sulfinimine

This approach utilizes a chiral auxiliary to direct the stereoselective addition of a trifluoromethyl group to an imine derived from 4-bromobenzaldehyde. The Ellman auxiliary, a chiral sulfinamide, is a well-established and highly effective tool for this transformation.[8] The synthesis proceeds in three main steps: condensation to form the chiral N-sulfinylimine, diastereoselective trifluoromethylation, and subsequent removal of the chiral auxiliary.

Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in toluene, (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) and pyridinium p-toluenesulfonate (PPTS, 0.05 eq) are added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After completion (monitored by TLC or LC-MS), the reaction is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the chiral sulfinimine.

Step 2: Diastereoselective Trifluoromethylation

-

The (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq), is added, followed by a catalytic amount of a suitable initiator such as tetrabutylammonium acetate (TBAF) or potassium phosphate (K₃PO₄).[8]

-

The reaction is stirred at low temperature until completion.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The desired diastereomer can often be purified by precipitation or crystallization.[8]

Step 3: Hydrolysis of the Chiral Auxiliary

-

The purified sulfinamide intermediate is dissolved in a suitable solvent such as methanol.

-

An acidic solution, typically HCl in an organic solvent (e.g., 4M HCl in dioxane), is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored until the complete cleavage of the sulfinyl group.

-

The solvent is removed under reduced pressure, and the resulting hydrochloride salt of this compound is isolated, often by trituration with a non-polar solvent like diethyl ether.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) |

| 1. Imine Formation | 4-bromobenzaldehyde, (S)-2-methylpropane-2-sulfinamide | PPTS | Toluene | Reflux | ~90-95% | N/A |

| 2. Trifluoromethylation | Chiral Sulfinimine | TMSCF₃, K₃PO₄ | THF | -78 to RT | ~80-90% | >95:5 d.r. |

| 3. Auxiliary Cleavage | Sulfinamide Intermediate | HCl | Methanol | Room Temp. | ~90-95% | >99:1 e.r. |

| Overall | ~70-80% [8] | >99:1 e.r. [8] |

Note: Data is adapted from a reported synthesis of the (R)-enantiomer and is expected to be comparable for the (S)-enantiomer with the use of the corresponding (S)-sulfinamide auxiliary.[8]

Caption: Diastereoselective synthesis workflow using a chiral auxiliary.

Catalytic Asymmetric Hydrogenation

This highly efficient and atom-economical method involves the reduction of a pre-formed trifluoromethyl ketimine using molecular hydrogen in the presence of a chiral transition metal catalyst. Catalysts based on manganese, iridium, rhodium, or ruthenium, paired with chiral ligands, have demonstrated excellent enantioselectivity in similar transformations.[6]

Step 1: Synthesis of N-benzyl-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-imine

-

4-Bromo-α,α,α-trifluoroacetophenone (1.0 eq) and benzylamine (1.0-1.2 eq) are dissolved in a solvent like toluene or methanol.

-

A dehydrating agent (e.g., molecular sieves) or a catalyst (e.g., Ti(OEt)₄) is added.

-

The mixture is heated to facilitate imine formation.

-

After completion, the solvent is evaporated, and the crude imine is purified, typically by distillation or chromatography.

Step 2: Asymmetric Hydrogenation

-

The purified ketimine (1.0 eq) is placed in a high-pressure reactor.

-

A solution of the chiral catalyst (e.g., a pre-formed Mn-complex with a chiral P,N,N-ligand, 0.5-2 mol%) in a suitable solvent (e.g., THF, methanol) is added under an inert atmosphere.[6]

-

The reactor is purged and then pressurized with hydrogen gas (H₂).

-

The reaction is stirred at a specified temperature and pressure until the uptake of hydrogen ceases.

-

The reaction mixture is depressurized, and the solvent is removed. The crude product is purified by column chromatography.

Step 3: Deprotection (if necessary)

-

If a protecting group like benzyl is used, it is removed in a subsequent step. For a benzyl group, this is typically achieved by hydrogenolysis using a catalyst like Pd/C under a hydrogen atmosphere.

| Catalyst System | Substrate | H₂ Pressure (bar) | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Mn-P,N,N Ligand Complex[6] | Aryl-CF₃ Ketimines | 20-50 | 40-60 | >95% | up to 98% |

| [Rh(cod)₂]BF₄ / Chiral Diene | Aryl-CF₃ Ketimines | 10-30 | 25 | >90% | up to 99% |

| Ir-Complex / Chiral Phosphine | Aryl-CF₃ Ketimines | 50 | 25-50 | >95% | up to 96% |

Note: Data represents typical results for related aryl trifluoromethyl ketimines, as specific data for the 4-bromophenyl substrate may vary.

Caption: Catalytic asymmetric hydrogenation pathway.

Biocatalytic Asymmetric Transamination

Biocatalysis, utilizing enzymes such as ω-transaminases (ω-TAs), offers a highly selective and environmentally friendly route to chiral amines.[5][9] This method involves the conversion of a prochiral ketone (4-bromo-α,α,α-trifluoroacetophenone) directly to the chiral amine using an amine donor, catalyzed by a specific (S)-selective ω-transaminase.

Step 1: Enzyme and Reagent Preparation

-

A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared.

-

The required co-factor, pyridoxal-5'-phosphate (PLP), is added to the buffer.

-

An amine donor, such as isopropylamine or L-alanine, is added in excess.

-

The (S)-selective ω-transaminase (as a lyophilisate or whole-cell preparation) is added and gently dissolved.

Step 2: Biotransformation

-

The substrate, 4-bromo-α,α,α-trifluoroacetophenone, is added to the enzyme solution. It may be added neat or as a solution in a co-solvent (e.g., DMSO) to improve solubility.

-

The reaction mixture is incubated at a controlled temperature (typically 30-40 °C) with gentle agitation.

-

The reaction progress (conversion and enantiomeric excess) is monitored over time using chiral HPLC or GC.

Step 3: Product Isolation

-

Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation if using whole cells or precipitation).

-

The pH of the aqueous solution is adjusted to basic (pH > 10) with an aqueous base (e.g., NaOH).

-

The product amine is extracted into an organic solvent (e.g., ethyl acetate or MTBE).

-

The combined organic layers are dried and concentrated under reduced pressure to yield the final product.

| Enzyme Source | Amine Donor | Substrate Conc. (mM) | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Engineered ω-TA | Isopropylamine | 50-100 | 35 | >99% | >99.5% |

| Wild-type ω-TA | L-Alanine | 20-50 | 30 | ~95% | >98% |

Note: Data is representative of ω-transaminase performance on structurally similar aryl ketones. Performance is highly dependent on the specific enzyme variant used.[9]

Caption: Workflow for biocatalytic asymmetric transamination.

Conclusion

The chiral synthesis of this compound can be successfully achieved through several robust methodologies. The diastereoselective approach using a chiral sulfinimine auxiliary offers excellent stereocontrol and high yields, making it a reliable choice for laboratory-scale synthesis.[8] For larger-scale production, catalytic asymmetric hydrogenation provides a more atom-economical and efficient alternative, contingent on the availability of suitable catalysts.[6] Finally, biocatalytic transamination stands out as a "green" and highly selective method, capable of producing the target amine with exceptional enantiopurity under mild aqueous conditions, representing a state-of-the-art approach in modern pharmaceutical manufacturing.[5][9] The selection of the optimal route will depend on factors such as scale, cost of goods, and available equipment and expertise.

References

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sas.rochester.edu [sas.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Asymmetric Synthesis of Trifluoromethylamines

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into amine-containing molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral trifluoromethylamines is of paramount importance in medicinal chemistry and drug discovery. This guide provides an in-depth overview of the core strategies for the asymmetric synthesis of these valuable compounds, presenting key data in a structured format, detailing experimental protocols, and illustrating reaction pathways.

Core Synthetic Strategies

The asymmetric synthesis of trifluoromethylamines has been approached through several innovative catalytic strategies. These can be broadly categorized into the following key areas:

-

Catalytic Enantioselective Isomerization of Imines : This approach utilizes chiral catalysts to facilitate the 1,3-proton shift in trifluoromethyl imines, leading to the formation of enantioenriched trifluoromethylated amines.[1][2][3]

-

Nucleophilic Addition to Trifluoromethyl Imines : A versatile strategy that encompasses the addition of a wide range of nucleophiles to the C=N bond of trifluoromethyl imines, guided by a chiral catalyst.[4]

-

Biocatalytic Approaches : Leveraging the high selectivity of enzymes, this emerging area offers a green and efficient route to chiral trifluoromethylamines.[5]

-

Stereospecific Isomerization of Allylic Amines : This method allows for the synthesis of chiral γ-trifluoromethylated aliphatic amines through a base-catalyzed isomerization followed by a diastereoselective reduction.[6]

Catalytic Enantioselective Isomerization of Imines

A significant breakthrough in this area involves the use of chiral organic catalysts, particularly cinchona alkaloids, to promote the enantioselective isomerization of N-benzyl trifluoromethyl imines.[1][2] This method is applicable to both aromatic and aliphatic trifluoromethyl imines, providing access to a broad range of chiral products.[1][2][3]

Key Data

| Substrate (R) | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 4-MeO-C6H4 | DHQ-7f | PhMe | -30 | 90 | 95 | [2] |

| 4-Cl-C6H4 | DHQ-7f | PhMe | -30 | 85 | 96 | [2] |

| 2-Naphthyl | DHQ-7f | PhMe | -30 | 88 | 94 | [2] |

| n-Butyl | DHQ-7f | PhMe | -10 | 75 | 92 | [2] |

| Cyclohexyl | DHQ-7f | PhMe | -10 | 82 | 93 | [2] |

Experimental Protocol: General Procedure for Asymmetric Isomerization

To a solution of the N-benzyl trifluoromethyl imine (0.20 mmol) and 4 Å molecular sieves (20.0 mg) in toluene (2.0 mL) is added the chiral cinchona alkaloid catalyst DHQ-7f (0.02 mmol). The reaction mixture is stirred at the specified temperature until completion (monitored by TLC or 19F NMR). The reaction is then quenched, and the product is purified by column chromatography on silica gel to afford the corresponding chiral trifluoromethylated amine.[2]

Reaction Pathway

Caption: Catalytic cycle for enantioselective imine isomerization.

Nucleophilic Addition to Trifluoromethyl Imines

This broad and extensively studied category offers multiple avenues for the synthesis of α-trifluoromethyl amines.[4] The choice of nucleophile and catalyst system determines the final product structure.

Asymmetric Hydrogenation

The reduction of trifluoromethyl ketimines using chiral catalysts is a common and effective strategy.[1] Both metal-based and organocatalytic systems have been developed.

Asymmetric Alkylation

The addition of organometallic reagents, such as diorganozinc reagents, to trifluoromethyl imines in the presence of a chiral copper catalyst provides access to α-alkyl-α-trifluoromethylamines.[4][7]

Key Data

| Imine Substituent (Ar) | Diorganozinc Reagent | Ligand | Yield (%) | ee (%) | Reference |

| Ph | Et2Zn | (S)-SEGPHOS | 95 | 96 | [7] |

| 4-MeO-C6H4 | Et2Zn | (S)-SEGPHOS | 92 | 95 | [7] |

| 4-Cl-C6H4 | Et2Zn | (S)-SEGPHOS | 96 | 97 | [7] |

| 2-Naphthyl | Me2Zn | (S)-SEGPHOS | 85 | 90 | [7] |

Asymmetric Aza-Henry Reaction

The addition of nitromethane to N-Boc protected trifluoromethyl ketimines, catalyzed by chiral phase-transfer catalysts, yields β-nitro-α-trifluoromethylamines, which are versatile synthetic intermediates.[8][9]

Key Data

| Imine Substituent (Ar) | Catalyst | Base | Yield (%) | ee (%) | Reference |

| Ph | Quaternary Ammonium Salt | K2CO3 | 92 | 85 | [8] |

| 4-Br-C6H4 | Quaternary Ammonium Salt | K2CO3 | 95 | 88 | [8] |

| 2-Thienyl | Quaternary Ammonium Salt | K2CO3 | 88 | 82 | [8] |

Experimental Protocol: General Procedure for Asymmetric aza-Henry Reaction

To a solution of the chiral quaternary ammonium salt catalyst (0.001 mmol, 1 mol%) in mesitylene (1.0 mL) is added nitromethane (2.0 equiv.) and a catalytic amount of base (0.1 equiv.). After stirring for 5 minutes, the N-Boc trifluoromethyl ketimine (0.1 mmol) is added. The reaction is monitored by TLC. Upon completion, the reaction mixture is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl β-nitroamine.[8][9]

Reaction Workflow

Caption: Workflow for the asymmetric aza-Henry reaction.

Biocatalytic N-H Bond Insertion

A novel and environmentally friendly approach involves the use of engineered enzymes to catalyze the asymmetric N-H insertion of carbenes into anilines. Engineered variants of cytochrome c552 have been shown to effectively catalyze the reaction between aryl amines and benzyl 2-diazotrifluoropropanoate to produce chiral α-trifluoromethyl amino esters with high yields and enantioselectivities.[5]

Key Data

| Aryl Amine | Enzyme Variant | Yield (%) | er | Reference |

| Aniline | Engineered Cytochrome c552 | >99 | 95:5 | [5] |

| 4-MeO-Aniline | Engineered Cytochrome c552 | >99 | 94:6 | [5] |

| 4-Cl-Aniline | Engineered Cytochrome c552 | 98 | 93:7 | [5] |

Experimental Protocol: General Procedure for Biocatalytic N-H Insertion

In a typical procedure, the engineered cytochrome c552 variant is expressed and purified. The biocatalytic reaction is then carried out by incubating the aryl amine and the diazo reagent with the enzyme in a suitable buffer at a controlled temperature and pH. The reaction progress is monitored, and upon completion, the product is extracted and purified.[5]

Conceptual Pathway

Caption: Conceptual pathway for biocatalytic N-H insertion.

Stereospecific Isomerization of α-Chiral Allylic Amines

This strategy provides access to γ-trifluoromethylated aliphatic amines with two non-contiguous stereocenters. The process involves a base-catalyzed stereospecific isomerization of an α-chiral allylic amine to a chiral imine/enamine intermediate, which is then diastereoselectively reduced.[6]

Key Data

| Substrate | Reducing Agent | Yield (%) | dr | ee (%) | Reference |

| (S)-N-(1-(4-methoxyphenyl)but-3-en-1-yl)acetamide | NaBH4 | 95 | >95:5 | >99 | [6] |

| (S)-N-(1-(4-chlorophenyl)but-3-en-1-yl)acetamide | NaBH4 | 92 | 94:6 | >99 | [6] |

Conclusion

The asymmetric synthesis of trifluoromethylamines is a rapidly evolving field with a diverse array of powerful synthetic methodologies. The choice of strategy depends on the desired target structure, available starting materials, and required stereochemical purity. The methods outlined in this guide, from catalytic isomerizations and nucleophilic additions to innovative biocatalytic approaches, provide a robust toolkit for researchers in drug discovery and development to access these crucial building blocks. Continued innovation in this area is expected to yield even more efficient, selective, and sustainable synthetic routes in the future.

References

- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scilit.com [scilit.com]

- 8. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a key chemical intermediate increasingly utilized in the synthesis of novel therapeutic agents. Its structural features, including a chiral amine, a trifluoromethyl group, and a bromophenyl moiety, make it a valuable building block, particularly in the development of central nervous system (CNS) agents and in the burgeoning field of targeted protein degradation.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity of parent molecules, while the primary amine provides a versatile handle for further chemical modification. This guide provides an in-depth overview of its properties, synthesis, and its principal application as a precursor for Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 336105-43-2 | [2][3][4] |

| Molecular Formula | C₈H₈BrClF₃N | [2][3] |

| Molecular Weight | 290.51 g/mol | [2][3] |

| Purity | ≥98% | [2] |

| Appearance | White to yellow powder or crystals | |

| Storage | Room temperature, under inert atmosphere, sealed and dry | [1] |

Synthesis

An efficient three-step synthesis for the enantiomer, (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine hydrochloride, has been reported and is adaptable for the (S)-enantiomer.[5] The process begins with readily available starting materials and features a highly diastereoselective trifluoromethylation of a chiral sulfinimine.[5]

Experimental Protocol: Synthesis of this compound hydrochloride (Adapted from a similar synthesis)

-

Step 1: Synthesis of the Chiral Sulfinimine.

-

Condensation of 4-bromobenzaldehyde with (R)-tert-butanesulfinamide. This reaction is typically carried out in the presence of a dehydrating agent like copper(II) sulfate or magnesium sulfate in an appropriate solvent such as dichloromethane (DCM).

-

-

Step 2: Diastereoselective Trifluoromethylation.

-

The chiral sulfinimine is reacted with a trifluoromethylating agent, such as the Rupert-Prakash reagent (TMSCF₃), in the presence of an initiator like potassium phosphate (K₃PO₄).[5]

-

The desired diastereomer can often be precipitated by the addition of water to the reaction mixture, which enhances the diastereomeric purity.[5]

-

-

Step 3: Removal of the Chiral Auxiliary.

-

The chiral auxiliary is removed under acidic conditions, typically using hydrochloric acid in a solvent like methanol or dioxane. This step yields the final product as the hydrochloride salt.[5]

-

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound hydrochloride in modern drug discovery is as a building block for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Caption: General mechanism of action for a PROTAC molecule.

Role of this compound hydrochloride in PROTAC Synthesis

The amine group of this compound hydrochloride serves as a reactive handle to attach a linker, which is subsequently connected to an E3 ligase ligand. The bromophenyl group can be further functionalized, for example, through cross-coupling reactions, to attach the POI-binding moiety.

Caption: A potential synthetic workflow for a PROTAC utilizing the building block.

Experimental Protocols for PROTAC Evaluation

While specific data for a PROTAC derived from this compound hydrochloride is not publicly available, the following are general protocols for the evaluation of a newly synthesized PROTAC.

Western Blotting for Protein Degradation

Objective: To determine the ability of the PROTAC to induce the degradation of the target POI in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Quantitative Data Presentation

The results from a Western blot experiment are often used to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

| PROTAC Concentration | % POI Degradation (relative to vehicle) |

| 0.1 nM | |

| 1 nM | |

| 10 nM | |

| 100 nM | |

| 1 µM | |

| 10 µM |

Note: This is a template table. Data would be populated from experimental results.

Ternary Complex Formation Assays

Objective: To confirm that the PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.

Methodology (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Reagents:

-

Purified, tagged POI (e.g., His-tagged).

-

Purified, tagged E3 ligase complex (e.g., GST-tagged).

-

Terbium-conjugated anti-tag antibody (donor fluorophore, e.g., anti-His).

-

Fluorescently labeled anti-tag antibody (acceptor fluorophore, e.g., FITC-anti-GST).

-

Synthesized PROTAC.

-

-

Assay Procedure:

-

In a microplate, combine the tagged POI, tagged E3 ligase, and the corresponding antibodies.

-

Add serial dilutions of the PROTAC.

-

Incubate to allow for complex formation.

-

Measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.

-

Conclusion

This compound hydrochloride is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary utility lies in its application as a scaffold for the development of PROTACs, a promising therapeutic modality. While specific biological data for PROTACs derived from this particular building block are not yet widely published, the general principles and experimental protocols outlined in this guide provide a solid foundation for researchers to incorporate this compound into their targeted protein degradation programs. Further research and publication of data on PROTACs synthesized from this building block will be crucial in fully elucidating its potential in developing novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Analysis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the chiral amine (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of a stereocenter and a trifluoromethyl group, which can profoundly influence a molecule's pharmacological properties. This document outlines the detailed spectroscopic data, experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Spectroscopic Data Summary

The following table summarizes the key quantitative NMR spectroscopic data for the enantiomer (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride. In an achiral solvent, the NMR spectrum of the (S)-enantiomer is identical. The data is compiled from the synthesis and characterization of the (R)-enantiomer.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.66 | d | 8.5 | 2 x Ar-H |

| 7.51 | d | 8.5 | 2 x Ar-H | |

| 4.83 | q | 7.6 | CH-CF₃ | |

| 2.50 (broad) | s | - | NH₂ | |

| ¹³C NMR | 137.4 | s | - | Ar-C |

| 132.4 | s | - | Ar-C | |

| 129.5 | s | - | Ar-C | |

| 123.9 | s | - | Ar-C | |

| 123.6 | q | 281.2 | CF₃ | |

| 58.8 | q | 34.5 | CH-CF₃ | |

| ¹⁹F NMR | -74.7 | d | 7.6 | CF₃ |

Experimental Protocols

The acquisition of high-quality NMR data for fluorinated compounds such as this compound requires specific experimental considerations. The following protocols are based on established methodologies for similar analytes.

Sample Preparation

-

Analyte Preparation: Accurately weigh 10-20 mg of this compound hydrochloride.

-

Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

-

Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is a common internal standard. For ¹⁹F NMR, a compound such as trifluorotoluene or CFCl₃ can be used as an external or internal reference.

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters serve as a general guideline for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard 400 or 500 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm is standard.

-

-

¹⁹F NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

-

Number of Scans: ¹⁹F is a highly sensitive nucleus, so a small number of scans (e.g., 16-64) is usually adequate.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: The chemical shift range for ¹⁹F is large; a spectral width of 200-300 ppm is a good starting point.

-

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a chiral fluorinated amine.

This workflow begins with meticulous sample preparation to ensure high-quality data. Following this, ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. The raw data (Free Induction Decay) is then processed through Fourier transformation, phasing, and baseline correction. Finally, the processed spectra are analyzed by integrating peaks, referencing them to a known standard, and ultimately elucidating the molecular structure.

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Core Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. At the heart of these degrader molecules are carefully designed chemical building blocks that enable the precise orchestration of this complex biological process.

This technical guide focuses on (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine , a key building block in the synthesis of novel protein degraders. While direct incorporation of this bromo-substituted amine in a publicly disclosed degrader is not yet prominent, its close structural analog, the chloro-substituted version, has been successfully utilized in the development of potent and selective degraders. This guide will use the well-characterized PROTAC DBr-1 , which targets the bromodomain-containing protein 9 (BRD9) for degradation by the DCAF1 E3 ligase, as a primary case study to illustrate the application and importance of this chemical scaffold.

The Role of the Phenyl-Trifluoroethanamine Scaffold

The (S)-1-(4-substituted-phenyl)-2,2,2-trifluoroethanamine scaffold serves as a crucial component of the E3 ligase-binding moiety in certain classes of protein degraders. In the case of the DBr-1 PROTAC, the chloro-substituted version of this building block is integral to the ligand that recruits the DDB1 and CUL4-associated factor 1 (DCAF1) E3 ubiquitin ligase. The specific stereochemistry and the presence of the trifluoromethyl group are often critical for achieving high-affinity and selective binding to the E3 ligase, which is a prerequisite for efficient target protein degradation. The halogen substituent (bromo or chloro) on the phenyl ring can be used as a handle for further chemical modifications and linker attachment, or it can be involved in key interactions within the binding pocket of the E3 ligase.

Case Study: The DBr-1 PROTAC

DBr-1 is a potent and selective PROTAC that induces the degradation of BRD9, a protein implicated in certain cancers. It is a heterobifunctional molecule composed of three key components: a ligand that binds to the BRD9 protein (a derivative of BI-9564), a ligand that recruits the DCAF1 E3 ligase, and a flexible linker that connects the two.[1][2] The DCAF1-binding ligand in DBr-1 incorporates the (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine core.

Mechanism of Action of DBr-1

The mechanism of action of DBr-1 follows the classical PROTAC-mediated protein degradation pathway. This process involves the formation of a ternary complex between the target protein (BRD9), the PROTAC molecule (DBr-1), and the E3 ubiquitin ligase (DCAF1). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.

Quantitative Data for DBr-1

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

| PROTAC | Target Protein | E3 Ligase | Cell Line | Assay Type | DC50 | Dmax | Reference |

| DBr-1 | BRD9 | DCAF1 | HEK293 | Immunoblot | ~500 nM | >90% | [1] |

| DBr-1 | BRD9 | DCAF1 | HEK293/BRD9-HiBiT | HiBiT Assay | 90 nM | >90% | [3][4] |

Experimental Protocols

Synthesis of DBr-1 (Illustrative)

The synthesis of a PROTAC like DBr-1 is a multi-step process that involves the synthesis of the target-binding ligand, the E3 ligase-binding ligand, and the linker, followed by their conjugation. The synthesis of the DCAF1 ligand incorporating the (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine core is a key part of this process. Below is a conceptual workflow for the synthesis.

A detailed synthetic route can be found in the supplementary information of Schröder et al., 2024.[3] The key steps involve the initial synthesis of the DCAF1 binder scaffold followed by coupling with a linker-attached BRD9 binder.

Western Blot Protocol for Measuring BRD9 Degradation

Western blotting is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.

-

Cell Culture and Treatment:

-

Culture HEK293 cells in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of DBr-1 (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a fixed duration (e.g., 6 or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD9 band intensity to the corresponding loading control band.

-

Calculate the percentage of BRD9 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the DBr-1 concentration to determine the DC50 and Dmax values.

-

HiBiT-Based Lytic Assay for BRD9 Degradation

The HiBiT assay is a sensitive and quantitative method for measuring protein abundance in real-time or in an endpoint format.[5][6]

-

Cell Line Generation:

-

Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the BRD9 gene in a suitable cell line (e.g., HEK293).

-

Select and validate a clonal cell line expressing the HiBiT-tagged BRD9 protein.[7]

-

-

Assay Protocol:

-

Plate the HiBiT-BRD9 cells in a 96- or 384-well white, opaque assay plate.

-

Prepare serial dilutions of DBr-1 in the appropriate cell culture medium.

-

Add the diluted DBr-1 or vehicle control to the cells and incubate for the desired time (e.g., 2 hours).

-

-

Lysis and Luminescence Measurement:

-

Prepare the Nano-Glo® HiBiT® Lytic Detection System reagent according to the manufacturer's instructions. This reagent contains the LgBiT protein and the luciferase substrate.

-

Add the lytic detection reagent to each well.

-

Incubate for a short period at room temperature to allow for cell lysis and for the HiBiT and LgBiT to form a functional luciferase.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to a vehicle control.

-

Plot the normalized luminescence against the log of the DBr-1 concentration to determine the DC50 and Dmax values.

-

Signaling Pathways and Broader Implications

BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex, which plays a critical role in regulating gene expression. By degrading BRD9, PROTACs like DBr-1 can modulate the expression of genes that are dependent on the activity of this complex. This has significant implications for the treatment of diseases where BRD9 is a key driver, such as certain types of cancer. The development of DCAF1-recruiting PROTACs is particularly important as it expands the repertoire of E3 ligases that can be harnessed for targeted protein degradation, potentially offering a way to overcome resistance to degraders that rely on more commonly used E3 ligases like VHL and CRBN.[1][8]

Conclusion

This compound and its analogs represent a valuable class of building blocks for the development of novel protein degraders. As demonstrated through the case study of the DBr-1 PROTAC, the incorporation of this scaffold into an E3 ligase ligand can lead to the creation of potent and selective degraders for clinically relevant targets. The detailed experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of their own degrader molecules. The continued exploration of new building blocks and E3 ligase ligands will be crucial for unlocking the full therapeutic potential of targeted protein degradation.

References

- 1. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]

- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the chiral building block, (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, and its hydrochloride salt. This compound is of significant interest to the pharmaceutical and agrochemical industries due to the presence of both a bromine atom and a trifluoromethyl group, which can impart desirable properties such as increased metabolic stability, binding affinity, and lipophilicity to target molecules. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this key intermediate for their synthetic and discovery programs.

Introduction to this compound

This compound is a chiral amine that serves as a valuable synthon in medicinal chemistry. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing their efficacy and pharmacokinetic profiles. The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

This guide focuses on the commercially available forms of this compound, primarily the free amine and its more stable and often easier to handle hydrochloride salt.

Commercial Supplier Landscape

A number of chemical suppliers offer this compound and its hydrochloride salt. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CP Lab Chemicals | This compound hydrochloride | 336105-43-2 | min 98% | 100 mg[1] |

| BLD Pharmatech (via Sigma-Aldrich/Merck) | This compound hydrochloride | 336105-43-2 | 98%[2] | Inquire with supplier |

| Synthonix Corporation (via Sigma-Aldrich) | This compound | 778565-93-8 | 97%[3] | Inquire with supplier |

| MySkinRecipes | 1-(4-Bromophenyl)-2,2,2-trifluoroethanaminehydrochloride | 842169-72-6 | 98%[4] | 50mg, 100mg, 250mg, 500mg, 1g[4] |

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural features are exploited to create novel compounds with potential therapeutic applications.

Key Applications Include:

-

Central Nervous System (CNS) Agents: The trifluoromethylphenyl-ethylamine scaffold is a common motif in compounds targeting CNS receptors and enzymes.[4]

-

Fluorinated Analogs of Bioactive Molecules: Incorporation of this building block allows for the synthesis of fluorinated versions of existing drugs or lead compounds, which can lead to improved metabolic stability and binding affinity.[4]

-

Enzyme Inhibitors and Receptor Ligands: The specific stereochemistry and electronic properties of this amine make it a valuable component in the design of selective inhibitors and ligands for various biological targets.[4]

-

Protein Degrader Building Blocks: Some suppliers categorize this compound as a building block for protein degraders, suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities.[1]

Experimental Protocols

Detailed, application-specific experimental protocols for the use of this compound are not typically provided by commercial suppliers. The primary role of these companies is to provide the chemical building block with a certificate of analysis detailing its purity and identity.

Researchers are encouraged to consult the scientific literature for detailed synthetic procedures utilizing this and structurally related compounds. A representative experimental workflow for a generic amide coupling reaction, a common transformation for this type of amine, is provided below.

Representative Experimental Workflow: Amide Coupling

Caption: A generalized workflow for a standard amide coupling reaction utilizing this compound.

Supplier Selection Workflow

The selection of a suitable commercial supplier is a critical step in any research and development project. The following diagram illustrates a logical workflow for this process.

Caption: A decision-making workflow for the selection of a commercial supplier for a chemical building block.

Conclusion